molecular formula C9H7F3O2 B147656 3-(Trifluoromethyl)phenylacetic acid CAS No. 351-35-9

3-(Trifluoromethyl)phenylacetic acid

Cat. No. B147656
Key on ui cas rn: 351-35-9
M. Wt: 204.15 g/mol
InChI Key: BLXXCCIBGGBDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06747054B2

Procedure details

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.577 g, 16.2 mmol) in DMF (25 mL) and CH2Cl2 (25 mL) at 0° C. was added triethylamine (2.25 mL). After stirring for 5 minutes, 3-trifluoromethylphenyl acetic acid (3.0 g, 14.7 mmol), HOBT (3.177 g, 23.5 mmol), and EDC (3.10 g, 16.2 mmol) were added. The reaction mixture was stirred at room temperature for 18 h and was concentrated in vacuo. The residue was diluted with EtOAc and the organic solution was washed consecutively with 1N NaOH (2 times), water, and brine. The organic solution was dried (MgSO4), filtered and concentrated in vacuo. Medium pressure chromatography (20% EtOAc in hexanes to 50% EtOAc in hexanes) provided N-methoxy-N-methyl-2-(3-trifluoromethyl-phenyl)-acetamide.
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.577 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.25 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
3.177 g
Type
reactant
Reaction Step Two
Name
Quantity
3.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].[F:6][C:7]([F:19])([F:18])[C:8]1[CH:9]=[C:10]([CH2:14][C:15](O)=[O:16])[CH:11]=[CH:12][CH:13]=1.C1C=CC2N(O)N=NC=2C=1.C(Cl)CCl>CN(C=O)C.C(Cl)Cl.C(N(CC)CC)C>[CH3:5][O:4][N:3]([CH3:2])[C:15](=[O:16])[CH2:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([C:7]([F:19])([F:18])[F:6])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.577 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2.25 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CC(=O)O)(F)F
Name
Quantity
3.177 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
3.1 g
Type
reactant
Smiles
C(CCl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc
WASH
Type
WASH
Details
the organic solution was washed consecutively with 1N NaOH (2 times), water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CON(C(CC1=CC(=CC=C1)C(F)(F)F)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.